molecular formula C13H17FN2O2 B249157 N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide

Cat. No.: B249157
M. Wt: 252.28 g/mol
InChI Key: ISSFKMDXXLZBSE-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide is a chemical compound that belongs to the class of amides It features a fluorophenyl group attached to a morpholine ring via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide typically involves the reaction of 4-fluoroaniline with 3-chloropropanoyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluorophenyl)-3-morpholin-4-ylpropanamide
  • N-(4-chlorophenyl)-3-morpholin-4-ylpropanamide
  • N-(4-bromophenyl)-3-morpholin-4-ylpropanamide

Uniqueness

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and increase its lipophilicity, potentially improving its pharmacokinetic properties .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-morpholin-4-ylpropanamide

InChI

InChI=1S/C13H17FN2O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

ISSFKMDXXLZBSE-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)F

solubility

30.1 [ug/mL]

Origin of Product

United States

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